molecular formula C9H9N3O2 B12989707 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid

2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid

Cat. No.: B12989707
M. Wt: 191.19 g/mol
InChI Key: RXPOHTGTSVWDDG-UHFFFAOYSA-N
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Description

2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid is a compound that belongs to the class of fused heterocycles. These compounds are known for their diverse biological activities and are integral parts of several pharmaceutical agents. The structure of this compound includes a pyrrolo[2,1-f][1,2,4]triazine ring fused with a propanoic acid moiety, making it a unique and versatile molecule in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of pyrrole-2-carboxylic acid with triazine derivatives under acidic or basic conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes often include the use of transition metal catalysts to facilitate the cyclization reactions. The optimization of reaction conditions, such as temperature, solvent, and pH, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid involves its interaction with specific molecular targets. In medicinal applications, it often acts as a kinase inhibitor, binding to the active site of kinases and preventing their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it effective in cancer therapy .

Comparison with Similar Compounds

    Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar biological activities.

    Avapritinib: A kinase inhibitor containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.

    Remdesivir: An antiviral drug with a related structure

Uniqueness: 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid is unique due to its specific propanoic acid moiety, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-pyrrolo[2,1-f][1,2,4]triazin-6-ylpropanoic acid

InChI

InChI=1S/C9H9N3O2/c1-6(9(13)14)7-2-8-3-10-5-11-12(8)4-7/h2-6H,1H3,(H,13,14)

InChI Key

RXPOHTGTSVWDDG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN2C(=C1)C=NC=N2)C(=O)O

Origin of Product

United States

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